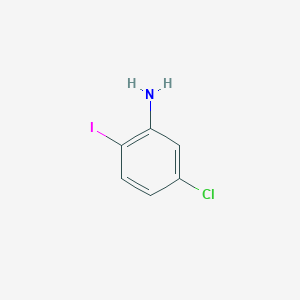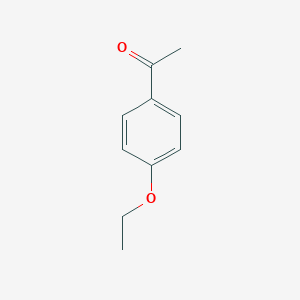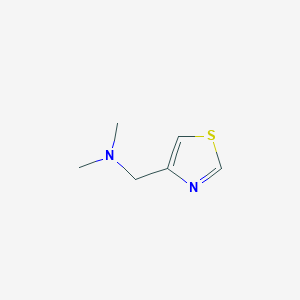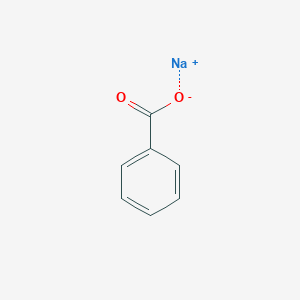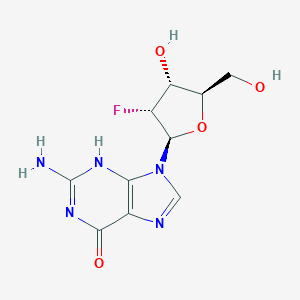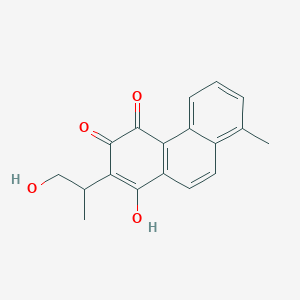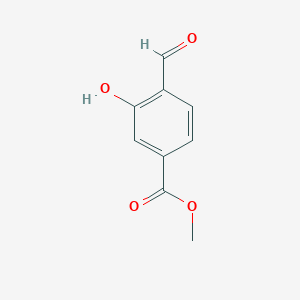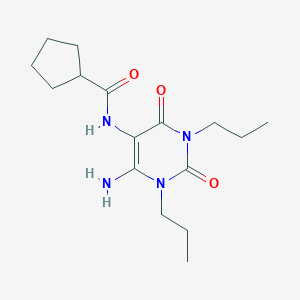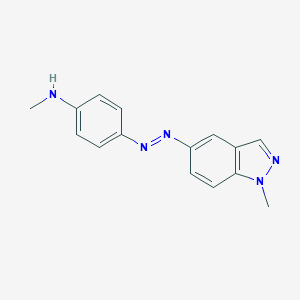![molecular formula C7H8NNaO3 B044072 (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt CAS No. 117858-73-8](/img/structure/B44072.png)
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as cefoxitin, which is a second-generation cephalosporin antibiotic. Cefoxitin is widely used in the treatment of bacterial infections, including respiratory tract, urinary tract, and skin infections.2.0]heptane-2-carboxylic acid sodium salt.
Wirkmechanismus
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the penicillin-binding proteins (PBPs) present in the bacterial cell wall, thereby preventing the cross-linking of peptidoglycan strands. This results in the weakening of the bacterial cell wall, leading to cell death.
Biochemische Und Physiologische Effekte
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt has been found to have a low toxicity profile and is generally well-tolerated by patients. However, it may cause some side effects, including nausea, vomiting, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt in lab experiments include its broad-spectrum activity against bacterial infections, its low toxicity profile, and its availability in various formulations. However, its limitations include the development of bacterial resistance and the potential for cross-reactivity with other antibiotics.
Zukünftige Richtungen
The future directions for (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt include the development of new formulations and delivery methods to enhance its efficacy and reduce its side effects. In addition, further research is needed to understand its mechanism of action and to identify new targets for its use in cancer treatment and as a diagnostic tool for bacterial infections. Furthermore, the development of combination therapies involving (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt and other antibiotics may help to overcome the issue of bacterial resistance.
Synthesemethoden
The synthesis of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt involves the reaction of 7-aminocephalosporanic acid with 2-oxo-5-phenyl-1,3-oxazolidine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt has been extensively studied for its potential applications in various fields. It has been found to be effective against a wide range of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. In addition, it has also been investigated for its potential use in cancer treatment and as a diagnostic tool for bacterial infections.
Eigenschaften
CAS-Nummer |
117858-73-8 |
|---|---|
Produktname |
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt |
Molekularformel |
C7H8NNaO3 |
Molekulargewicht |
177.13 g/mol |
IUPAC-Name |
sodium;(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C7H9NO3.Na/c9-6-3-4-1-2-5(7(10)11)8(4)6;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1/t4-,5+;/m1./s1 |
InChI-Schlüssel |
QUSUNINJKBHEKM-JBUOLDKXSA-M |
Isomerische SMILES |
C1C[C@H](N2[C@H]1CC2=O)C(=O)[O-].[Na+] |
SMILES |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
Kanonische SMILES |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
Synonyme |
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



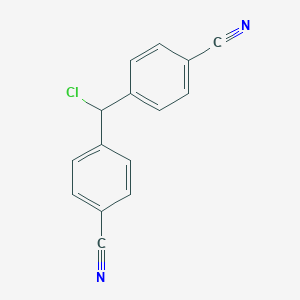
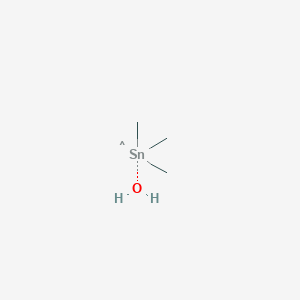
![8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B43996.png)
